3-O-Methyl 4-Hydroxy Estradiol

説明

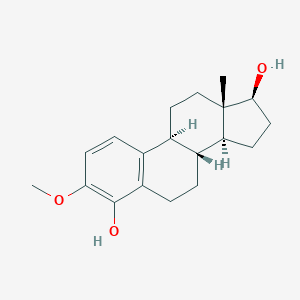

(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol is a synthetic steroidal compound It belongs to the class of estrane steroids, which are characterized by their structure based on the estrane skeleton

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol typically involves multiple steps, starting from readily available steroidal precursors. One common method involves the methylation of estradiol derivatives under controlled conditions. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

化学反応の分析

Enzymatic Methylation Kinetics

COMT exhibits distinct kinetic parameters for 4-OHE2 methylation compared to other catechol estrogens:

| Substrate | (μM) | (μmol/mg/min) | |

|---|---|---|---|

| 4-OHE2 | 37.9 | 3.26 | 0.086 |

| NDGA | 2.57 | 15.7 | 6.12 |

This table highlights the lower catalytic efficiency () of COMT for 4-OHE2 compared to other substrates like nordihydroguaiaretic acid (NDGA) .

Inhibition by 2-Hydroxyestradiol

2-Hydroxyestradiol (2-OHE2) competitively inhibits 4-OHE2 methylation by COMT, with:

- : (slope) = 5.7 μM, (intercept) = 35 μM .

- pH-dependent inhibition efficiency, increasing at alkaline conditions .

Oxidation to Quinones

3-MeO-4-OHE2 resists oxidation compared to unmethylated 4-OHE2, which undergoes rapid oxidation to estrogen-3,4-quinones (E2-3,4-Q) . These quinones form DNA adducts via 1,4-Michael addition :

:Methylation at the 3-position blocks this pathway, reducing genotoxicity .

pH-Dependent Stability

- : Accelerates under alkaline conditions (pH > 8.5) .

- : Acetic acid (10%) or antioxidants like ascorbate prevent degradation during storage .

Enzymatic Cleavage

The bacterial enzyme PP00124 (Novosphingobium sp.) catalyzes meta-cleavage of 4-OHE2’s aromatic ring, producing semialdehyde derivatives :

| Enzyme | Substrate | (μM) | (min⁻¹) |

|---|---|---|---|

| PP00124 | 4-OHE2 | 0.89 | 12.3 |

:

Chromatographic Separation

- : C18 column, gradient elution (citric acid/ammonium acetate buffer + acetonitrile/methanol) .

- : 31.2 min for 4-OHE2 vs. 38.4 min for estradiol .

Mass Spectrometry

Role in Carcinogenesis

科学的研究の応用

(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

Biology: The compound is studied for its effects on cellular processes and signaling pathways.

Medicine: Research explores its potential therapeutic applications, including its role as a hormone replacement therapy agent.

Industry: It is used in the development of pharmaceuticals and other steroid-based products.

作用機序

The mechanism of action of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol involves its interaction with specific molecular targets, such as estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved include the activation or inhibition of transcription factors and the regulation of downstream signaling cascades.

類似化合物との比較

Similar Compounds

Estradiol: A natural estrogen with a similar structure but different functional groups.

Mestranol: A synthetic estrogen used in oral contraceptives.

Ethinylestradiol: Another synthetic estrogen with a similar core structure.

Uniqueness

(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 3-position and hydroxyl groups at the 4 and 17 positions differentiate it from other similar compounds, influencing its reactivity and interactions with biological targets.

生物活性

3-O-Methyl 4-Hydroxy Estradiol (3-O-ME2) is a synthetic derivative of 4-Hydroxy Estradiol, a naturally occurring catechol estrogen. This compound has garnered interest in scientific research due to its unique biological properties and potential therapeutic applications, particularly in hormone-sensitive cancers. This article provides a comprehensive overview of the biological activity of 3-O-ME2, including its mechanisms of action, metabolic pathways, and relevant case studies.

The primary mechanism of action for 3-O-ME2 involves its interaction with estrogen receptors (ERs), specifically ERα and ERβ. Upon binding to these receptors, the compound modulates gene expression related to various biological processes, including cell proliferation and differentiation. Although it exhibits estrogenic activity, it is generally considered less potent than 4-Hydroxy Estradiol.

Target Pathways

- Estrogen Receptor Binding : 3-O-ME2 binds to estrogen receptors, influencing downstream signaling pathways.

- Cellular Effects : The compound affects cellular functions by modulating gene expression and interacting with various cell signaling pathways .

- Neuroprotective Effects : Research indicates that 3-O-ME2 has strong neuroprotective effects against oxidative neurotoxicity, suggesting potential applications in neurodegenerative diseases.

Estrogenic Activity

While 3-O-ME2 exhibits estrogenic activity, its potency is lower than that of estradiol and 4-Hydroxy Estradiol. It has been shown to bind to estrogen receptors and modulate gene expression related to cell growth and differentiation. Its unique methylation pattern influences both its biological activity and metabolic fate compared to other estrogens.

Anti-Cancer Properties

Research has highlighted the potential anti-cancer properties of 3-O-ME2, particularly in hormone-sensitive cancers such as breast and prostate cancer. Studies have demonstrated various anti-tumor effects, including:

- Inhibition of tumor cell proliferation.

- Induction of apoptosis in cancer cells.

- Modulation of signaling pathways involved in cancer progression .

Case Studies

Several studies have explored the effects of 3-O-ME2 on cancer cells:

- Breast Cancer Cell Lines : In vitro studies using breast cancer cell lines have shown that 3-O-ME2 can inhibit cell proliferation and induce apoptosis through estrogen receptor-mediated pathways.

- Prostate Cancer Models : Research indicates that 3-O-ME2 may reduce tumor growth in prostate cancer models by interfering with androgen receptor signaling pathways.

Metabolic Pathways

The metabolism of 3-O-ME2 involves several key pathways:

- Glucuronidation : This process involves conjugation reactions that facilitate the excretion of the compound from the body.

- Sulfonation : Another metabolic pathway that alters the compound's solubility and bioavailability.

These metabolic transformations are crucial for understanding the pharmacokinetics and safety profile of 3-O-ME2.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique features of compounds structurally related to 3-O-ME2:

| Compound Name | Structure Type | Estrogenic Activity | Unique Features |

|---|---|---|---|

| Estradiol | Natural estrogen | High | Primary female sex hormone |

| 4-Hydroxyestradiol | Catechol estrogen | Moderate | Potent metabolite of estradiol |

| 2-Hydroxyestradiol | Catechol estrogen | Low | Exhibits anti-estrogenic properties |

| 2-Methoxyestradiol | Methoxylated estrogen | Very Low | Known for anti-cancer properties |

| This compound | Methoxylated derivative | Moderate | Unique methylation pattern influencing activity |

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-4,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREWTGIWXABZAC-PYEWSWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560780 | |

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5976-66-9 | |

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。